4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework characterized by a pyrrolo-pyridine core, which is substituted with chlorine and nitro groups. The specific arrangement of these substituents influences its chemical behavior and biological interactions, making it a candidate for various scientific applications.
This compound falls under the category of pyrrolo-pyridine derivatives, which are known for their diverse pharmacological properties. It is classified as a nitrogen-containing heterocycle, which often exhibits significant biological activities, including potential anti-inflammatory and anticancer effects.
The synthesis of 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-4-nitro-2-pyridine with suitable amines can yield the desired pyrrolo-pyridine structure.
The synthesis may require specific catalysts, solvents, and temperature conditions to optimize yield and purity. For example, reactions may be performed using polar aprotic solvents and may involve heating or refluxing to facilitate cyclization. The use of protecting groups may also be necessary to prevent unwanted side reactions during multi-step synthesis.
The molecular formula of 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is CHClNO, with a molecular weight of 213.58 g/mol. The structure includes a pyrrolidine ring fused to a pyridine ring, with chlorine at position 4 and a nitro group at position 5.
The compound's structural representation can be described using the SMILES notation: O=C1CC2=C(Cl)C([N+](=O)[O-])=CN=C2N1
. This notation highlights the connectivity of atoms within the molecule and provides insight into its functional groups .
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary widely depending on the desired transformation but often require specific solvents, temperatures, and catalysts to achieve optimal results .
The mechanism of action for 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the nitro group may enhance its ability to participate in redox reactions or act as an electrophile in nucleophilic attack scenarios.
Data from studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response. The structure–activity relationship indicates that modifications to the substituents can significantly influence its potency against these targets .
The compound appears as a solid with a melting point that typically needs to be determined experimentally due to variability based on purity and crystalline form.
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in non-polar solvents. Its stability under various pH conditions should also be assessed for specific applications.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize its structure and confirm purity.
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting inflammation or cancer. Its unique structural features allow it to serve as a template for further modifications aimed at enhancing biological activity or selectivity towards specific molecular targets.
Research continues to explore its efficacy in various biological assays, particularly focusing on its role as an inhibitor of protein kinases or other enzymes involved in disease pathways .
Pyrrolo[2,3-b]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional versatility in drug design. This bicyclic framework fuses pyrrole and pyridine rings, creating a planar structure that facilitates π-stacking interactions with biological targets while maintaining optimal solubility properties. The scaffold's nitrogen atoms at positions 1 and 3 (pyridine-like) and position 7 (pyrrole-like) provide multiple hydrogen-bonding sites, enabling mimicry of purine nucleobases—a critical feature for targeting enzyme active sites involved in nucleic acid metabolism [5] [7]. This bioisosteric relationship with purines allows pyrrolo[2,3-b]pyridines to interact with diverse biological targets, from kinase ATP pockets to DNA/RNA-binding domains [7].
The scaffold's synthetic flexibility permits regioselective functionalization at positions 2, 4, 5, 6, and 7, enabling precise modulation of electronic properties and steric profiles. This adaptability is exemplified by FDA-approved drugs like tazemetostat (EZH2 inhibitor) and doravirine (non-nucleoside reverse transcriptase inhibitor), both containing pyrrolopyridine cores [7]. The electron-rich nature of the fused system enhances dipole interactions with target proteins, while its moderate log P values (typically 1.5-3.0) support favorable membrane permeability [5].
Table 1: Target Classes Engaged by Pyrrolo[2,3-b]pyridine-Based Therapeutics
Target Class | Biological Role | Example Agents | Key Interactions |
---|---|---|---|
Kinases | Signal transduction regulation | Tazemetostat | H-bonding with hinge region, hydrophobic pocket occupancy |
Reverse Transcriptases | Viral replication inhibition | Doravirine | π-stacking with Tyr181, H-bond donor/acceptor |
GPCRs | Neurotransmitter modulation | Dopamine D4 antagonists | Salt bridge formation, aromatic contacts |
Epigenetic Regulators | Histone methylation control | EZH2 inhibitors | Zinc chelation, SAM pocket occupancy |
Antimicrobial Targets | Bacterial growth inhibition | FabI inhibitors | NADP+ mimicry, enoyl-reductase inhibition |
Toggle to expand receptor binding data
The strategic incorporation of nitro and chloro substituents into heterocyclic pharmacophores has evolved significantly since the early 20th century. Chlorination emerged as a pivotal strategy to enhance metabolic stability and lipophilicity, first exploited in chloroquine (antimalarial, 1934) and later in chlorpromazine (antipsychotic, 1950). The nitro group's role transitioned from merely enhancing bioavailability to becoming a critical pharmacophore for targeting anaerobic pathogens and redox-active biological environments [7] [10].
Pyrrolo[2,3-b]pyridine functionalization advanced substantially with the development of cross-coupling methodologies in the 1990s. Palladium-catalyzed reactions enabled regioselective introduction of chloro groups at electron-deficient positions (typically C4), creating synthetic handles for subsequent derivatization [5]. The discovery that 4-chloro-pyrrolo[2,3-b]pyridines undergo efficient nucleophilic displacement with amines and thiols revolutionized scaffold diversification [6] [9]. Simultaneously, electrophilic nitration protocols were optimized to selectively functionalize position 5, leveraging the electron-rich pyrrole ring's inherent bias toward electrophilic substitution [1] [4].
Table 2: Milestones in Nitro/Chloro-Heterocycle Development
Time Period | Innovative Breakthrough | Representative Compound | Impact on Pyrrolo[2,3-b]pyridine Chemistry |
---|---|---|---|
1930s-1950s | Chloroheterocycle antimicrobials | Chloramphenicol | Demonstrated chloro group's role in bioavailability |
1980s-1990s | Nitroimidazole antiparasitics | Metronidazole | Validated nitro group's redox-targeting potential |
1995-2005 | Regioselective halogenation | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Enabled Pd-catalyzed cross-coupling |
2005-2015 | Directed ortho-nitration | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Achieved site-selective C5 functionalization |
2015-Present | Multifunctional hybrids | 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | Combined chloro leaving group + nitro pharmacophore |
Toggle to expand synthesis evolution details
The strategic combination of nitro, chloro, and carbonyl functionalities on the pyrrolo[2,3-b]pyridine scaffold creates a synergistic pharmacophore with enhanced bioactivity. Each group contributes distinct electronic and steric properties while enabling specific biomolecular interactions:
Nitro Group (C5 Position):This strongly electron-withdrawing group significantly enhances the scaffold's π-acidity, promoting charge-transfer interactions with biological nucleophiles. In antimicrobial applications, the nitro moiety undergoes enzymatic reduction to reactive intermediates (hydroxylamines, nitrous oxide) that disrupt DNA synthesis in anaerobic bacteria [4] [8]. The group's planar geometry and dipole moment (~3.5 D) strengthen binding affinity to oxidoreductases like FabI (enoyl-ACP reductase), a validated antibacterial target [8]. Positional preference at C5 is critical—it maximizes electronic communication with the lactam carbonyl while avoiding steric clashes with protein side chains [1] [4].
Chloro Substituent (C4 Position):Chlorine's moderate electronegativity (χ = 3.16) and size (van der Waals radius 1.75 Å) make it ideal for hydrophobic pocket occupancy. In 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS 2306263-86-3), the chloro group serves dual roles: it acts as a leaving group for nucleophilic displacement (SNAr reactivity enhanced by ortho-carbonyl and para-nitro groups) and as a polarity modulator, lowering cLogP by ~0.5 units compared to methyl analogues [1] [6] [9]. The chloro substituent's position adjacent to the bridgehead nitrogen creates an electron-deficient center amenable to palladium-catalyzed cross-coupling, enabling rapid diversification [5] [9].
Carbonyl Group (C2 Position):The lactam functionality enables critical hydrogen-bonding interactions as both donor (N-H) and acceptor (C=O). This moiety locks the scaffold into a planar conformation via intramolecular H-bonding, optimizing π-stacking with aromatic residues in target proteins. Spectroscopic studies confirm lactam carbonyls in pyrrolopyridinones exhibit enhanced electrophilicity (IR stretch 1680-1700 cm-1) compared to typical amides (1640-1670 cm-1), increasing their reactivity as Michael acceptors for cysteine residues in enzymes [6] [7].
Table 3: Electronic and Steric Contributions of Functional Groups
Functional Group | Electronic Effect | Steric Parameters | Key Biological Interactions |
---|---|---|---|
C5-Nitro (NO2) | σm = +0.71 (Hammett), reduces pKa of C4-H by 3 units | Dihedral angle ~0° (coplanar), length 1.22Å (N=O) | Charge-transfer complexes, radical anion formation, reductase substrate |
C4-Chloro (Cl) | σp = +0.23, inductive withdrawal + resonance donation | Bond length 1.77Å, 35° rotational barrier | Hydrophobic pocket filling, halogen bonding (σ-hole), leaving group (SNAr) |
C2-Carbonyl (lactam) | Resonance energy ~20 kcal/mol, dipole moment 3.7 D | Planar configuration, H-bond donor/acceptor distance 2.8Å | H-bond donation/acceptance, transition-state mimicry, metal coordination |
Toggle to expand reactivity data
The trifunctional synergy is exemplified in kinase inhibition: the chloro group anchors hydrophobic subdomains, the nitro moiety polarizes the ATP-binding hinge region, and the lactam carbonyl mimics adenine's N1-H bonding pattern. This configuration yields inhibitors with Ki values in the low nanomolar range against MET kinase and Bruton's tyrosine kinase (BTK) [7]. Similarly, in antimicrobial applications, the nitro group's reduction generates electrophiles that cross-link bacterial DNA, while the chloro substituent provides selective toxicity through species-specific metabolism [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7